molecular formula C7H11ClN2O B13489599 1-(1,3-Oxazol-2-yl)cyclobutan-1-amine hydrochloride

1-(1,3-Oxazol-2-yl)cyclobutan-1-amine hydrochloride

Cat. No.: B13489599
M. Wt: 174.63 g/mol
InChI Key: WLCNFTLDSIZUNL-UHFFFAOYSA-N
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Description

1-(1,3-Oxazol-2-yl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C7H10N2O·HCl It is a derivative of cyclobutanamine, where the amine group is substituted with an oxazole ring

Properties

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

1-(1,3-oxazol-2-yl)cyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c8-7(2-1-3-7)6-9-4-5-10-6;/h4-5H,1-3,8H2;1H

InChI Key

WLCNFTLDSIZUNL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=NC=CO2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Oxazol-2-yl)cyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of cyclobutanone with hydroxylamine to form the oxime, followed by cyclization to form the oxazole ring

Industrial Production Methods

In an industrial setting, the production of 1-(1,3-Oxazol-2-yl)cyclobutan-1-amine hydrochloride may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Oxazol-2-yl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce various heterocyclic compounds.

Scientific Research Applications

1-(1,3-Oxazol-2-yl)cyclobutan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1,3-Oxazol-2-yl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to enzymes and receptors. The cyclobutanamine moiety can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,2-Oxazol-3-yl)cyclobutan-1-amine hydrochloride
  • 1-(1,3-Thiazol-2-yl)cyclobutan-1-amine hydrochloride
  • 1-(1,3-Oxazol-4-yl)cyclobutan-1-amine hydrochloride

Uniqueness

1-(1,3-Oxazol-2-yl)cyclobutan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxazole ring enhances its potential for hydrogen bonding and π-π interactions, making it a valuable compound for various applications.

Biological Activity

1-(1,3-Oxazol-2-yl)cyclobutan-1-amine hydrochloride is a compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C8_{8}H10_{10}ClN3_{3}O, with a molecular weight of approximately 177.6 g/mol. This compound combines a cyclobutane ring with an oxazole moiety, which may confer distinct pharmacological properties compared to other similar compounds.

Research indicates that 1-(1,3-Oxazol-2-yl)cyclobutan-1-amine hydrochloride interacts with specific molecular targets, including enzymes and receptors, potentially modulating their activity. This interaction could lead to significant biological outcomes such as:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits potential antimicrobial properties, inhibiting the growth of various microorganisms.
  • Anticancer Properties : The compound may also have anticancer effects, possibly through the modulation of apoptosis pathways in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Below are notable findings:

  • Antimicrobial Studies : In vitro tests have demonstrated that 1-(1,3-Oxazol-2-yl)cyclobutan-1-amine hydrochloride can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antimicrobial agents.
  • Cancer Cell Line Studies : In studies involving various cancer cell lines, the compound showed dose-dependent inhibition of cell proliferation. Specifically, it induced apoptosis in human cancer cell lines, suggesting its potential as an anticancer agent.

Table of Biological Activity Data

Activity Type Tested Strains/Cell Lines Effect Observed Reference
AntimicrobialE. coli, S. aureusInhibition of microbial growth
AnticancerHeLa, MCF-7Induction of apoptosis
CytotoxicityVarious cancer cell linesDose-dependent inhibition of proliferation

Structural Comparisons

The structural uniqueness of 1-(1,3-Oxazol-2-yl)cyclobutan-1-amine hydrochloride makes it a subject of interest for further research in drug development. Below is a comparison table with structurally related compounds:

Compound Name CAS Number Unique Features
3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride2416235-11-3Different oxazole positioning; potential applications in drug discovery.
1-(1,3-Oxazol-5-yl)propan-1-amine1823595-93-2Exhibits distinct biological activity profiles
5-Cyclobutyloxazol-2-aminesVariousKey intermediates in organic synthesis

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